molecular formula C12H10ClNO3 B2881204 methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1170503-88-4

methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate

Cat. No. B2881204
CAS RN: 1170503-88-4
M. Wt: 251.67
InChI Key: XJJMQPAJFPCYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Anti-Inflammatory Drugs

The compound’s structure is conducive to the synthesis of anti-inflammatory drugs, particularly through the modulation of cannabinoid receptors. These receptors play a role in the body’s inflammatory response, and targeting them could lead to effective treatments for inflammatory diseases.

Each of these applications demonstrates the versatility and potential of methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate in scientific research and drug development. The compound’s ability to be modified and adapted to target a wide range of biological processes makes it a valuable scaffold in medicinal chemistry .

properties

IUPAC Name

methyl 2-(6-chloro-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJMQPAJFPCYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate

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